N-(2-benzoyl-4-bromophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide N-(2-benzoyl-4-bromophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide
Brand Name: Vulcanchem
CAS No.: 330677-41-3
VCID: VC4339353
InChI: InChI=1S/C27H21BrN2O4S/c1-30(22-10-6-3-7-11-22)35(33,34)23-15-12-20(13-16-23)27(32)29-25-17-14-21(28)18-24(25)26(31)19-8-4-2-5-9-19/h2-18H,1H3,(H,29,32)
SMILES: CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Br)C(=O)C4=CC=CC=C4
Molecular Formula: C27H21BrN2O4S
Molecular Weight: 549.44

N-(2-benzoyl-4-bromophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide

CAS No.: 330677-41-3

Cat. No.: VC4339353

Molecular Formula: C27H21BrN2O4S

Molecular Weight: 549.44

* For research use only. Not for human or veterinary use.

N-(2-benzoyl-4-bromophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide - 330677-41-3

Specification

CAS No. 330677-41-3
Molecular Formula C27H21BrN2O4S
Molecular Weight 549.44
IUPAC Name N-(2-benzoyl-4-bromophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide
Standard InChI InChI=1S/C27H21BrN2O4S/c1-30(22-10-6-3-7-11-22)35(33,34)23-15-12-20(13-16-23)27(32)29-25-17-14-21(28)18-24(25)26(31)19-8-4-2-5-9-19/h2-18H,1H3,(H,29,32)
Standard InChI Key MBLJMOWGPXKZPI-UHFFFAOYSA-N
SMILES CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Br)C(=O)C4=CC=CC=C4

Introduction

Structural and Chemical Characteristics

The compound features a central benzamide scaffold substituted at the 4-position with a methyl(phenyl)sulfamoyl group and at the 2-position of the adjacent phenyl ring with a benzoyl-4-bromophenyl moiety. Key structural elements include:

  • Benzamide core: Provides a planar aromatic system for potential π-π stacking interactions with biological targets .

  • 4-Bromo substitution: Enhances electrophilicity and may influence binding affinity, as seen in bromophenyl-containing h-NTPDase inhibitors .

  • Methyl(phenyl)sulfamoyl group: Introduces steric bulk and hydrogen-bonding capabilities, critical for allosteric modulation observed in glucokinase activators .

Table 1. Hypothetical Physicochemical Properties

PropertyPredicted ValueBasis of Prediction
Molecular formulaC₂₇H₂₀BrN₂O₄SSum of substituents
Molecular weight564.42 g/molCalculated from formula
Melting point160–165°CAnalogous bromophenyl derivatives
LogP3.8Estimated via substituent contributions
SolubilityLow in water, moderate in DMSOSimilar sulfonamide-benzamides

Hypothetical Synthesis Pathway

The synthesis likely follows a multi-step approach, combining methods from glucokinase activator and h-NTPDase inhibitor syntheses:

Step 1: Sulfonylation of Benzoic Acid

3-Chlorosulfonylbenzoic acid is prepared via chlorosulfonation of benzoic acid, as described for sulfamoyl-benzamide derivatives .

Step 2: Sulfonamide Formation

Reaction of 3-chlorosulfonylbenzoic acid with methyl(phenyl)amine yields 3-[methyl(phenyl)sulfamoyl]benzoic acid. This step mirrors the synthesis of sulfonamide intermediates in h-NTPDase inhibitors .

Step 3: Benzamide Coupling

The carboxylic acid is activated using thionyl chloride or carbodiimide reagents, followed by coupling with 2-amino-4-bromobenzophenone (synthesized separately via Friedel-Crafts acylation of 4-bromoaniline). This aligns with benzamide-forming reactions in glucokinase activators .

Computational Modeling Insights

Molecular docking studies of similar compounds provide a basis for hypothesizing interactions:

  • Benzamide core: Forms hydrogen bonds with catalytic residues (e.g., Asn231 in glucokinase ).

  • Bromophenyl group: Engages in hydrophobic interactions within enzyme pockets.

  • Sulfamoyl moiety: Stabilizes binding via hydrogen bonds with backbone amides (e.g., Lys174 in h-NTPDase1 ).

Challenges and Future Directions

  • Synthetic optimization: Yield improvements via microwave-assisted coupling or flow chemistry.

  • Target validation: Screening against glucokinase and h-NTPDase isoforms.

  • ADMET profiling: Addressing low solubility through prodrug strategies or formulation.

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